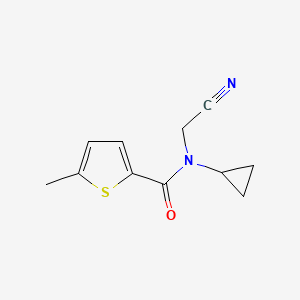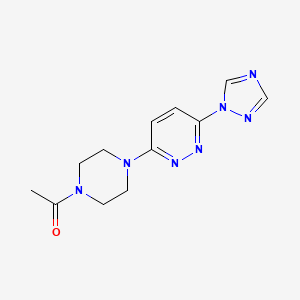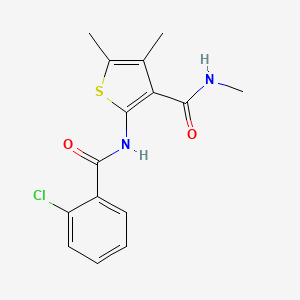
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, also known as CT-3, is a synthetic cannabinoid. It was first synthesized in the 1970s by scientists at Pfizer. CT-3 is a potent agonist of the cannabinoid receptor CB1 and has been found to have potential therapeutic applications.
Mécanisme D'action
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a variety of physiological effects, including analgesia, appetite stimulation, and sedation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, as it can reduce pain sensitivity in animal models. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been found to lower intraocular pressure, making it a potential treatment for glaucoma. Additionally, N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide in lab experiments is its potency as a CB1 agonist. This allows for the study of the effects of CB1 activation on a variety of physiological processes. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide is its potential toxicity. Studies have shown that high doses of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide can lead to liver toxicity in animal models.
Orientations Futures
There are several potential future directions for the study of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide. One area of research could be the development of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide analogs with improved therapeutic properties and reduced toxicity. Additionally, further research could be conducted on the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, including its use in the treatment of chronic pain and glaucoma. Finally, the effects of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide on other physiological processes could be studied, including its potential effects on appetite regulation and cognition.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanomethylcyclopropane in the presence of a base. The reaction results in the formation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have analgesic properties and has been investigated for the treatment of chronic pain. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been studied for its potential use in the treatment of glaucoma, as it has been found to lower intraocular pressure.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-2-5-10(15-8)11(14)13(7-6-12)9-3-4-9/h2,5,9H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQSHXZAINMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)
![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)

![(4-((3-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2634894.png)

![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide](/img/structure/B2634905.png)
